2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Kinase inhibition PIM-1 Positional isomerism

2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride (CAS 1987680-73-8) is a heterocyclic small-molecule building block featuring a unique 2-pyridinyl substitution pattern on the imidazole-methyl linker, combined with a piperidin-3-yl group. Its molecular formula is C14H21Cl3N4, with a molecular weight of 351.7 g/mol.

Molecular Formula C14H21Cl3N4
Molecular Weight 351.7 g/mol
CAS No. 1987680-73-8
Cat. No. B1405770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
CAS1987680-73-8
Molecular FormulaC14H21Cl3N4
Molecular Weight351.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl
InChIInChI=1S/C14H18N4.3ClH/c1-2-7-16-13(5-1)11-18-9-8-17-14(18)12-4-3-6-15-10-12;;;/h1-2,5,7-9,12,15H,3-4,6,10-11H2;3*1H
InChIKeyTUOHDNMGWWDMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride (CAS 1987680-73-8): Structural and Physicochemical Profile for Procurement Decisions


2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride (CAS 1987680-73-8) is a heterocyclic small-molecule building block featuring a unique 2-pyridinyl substitution pattern on the imidazole-methyl linker, combined with a piperidin-3-yl group. Its molecular formula is C14H21Cl3N4, with a molecular weight of 351.7 g/mol [1]. The compound is supplied as a trihydrochloride salt, typically at ≥95% purity, and is utilized primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and receptor modulation [2]. Its physicochemical profile—including distinct hydrogen bond donor/acceptor counts, topological polar surface area (TPSA), and logP—differentiates it from closely related positional isomers and offers specific advantages in fragment-based drug discovery and lead optimization.

Why Substituting 2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride with In-Class Analogs Risks Experimental Inconsistency


Within the imidazol-piperidinyl-methylpyridine chemotype, even minor positional variations produce sizable shifts in biological target engagement and physicochemical properties. For instance, the 4-pyridinyl isomer is explicitly described as a PIM-1 kinase inhibitor , while the 2-pyridinyl substitution pattern of the target compound is more prevalent in patent filings covering broader kinase modulator scaffolds [1]. Furthermore, the piperidine attachment point (3-yl vs. 4-yl) alters the vector of the basic nitrogen, directly impacting hydrogen-bonding networks and selectivity profiles. The trihydrochloride salt form additionally ensures consistent solubility and handling characteristics that cannot be assumed for free-base or alternative salt forms. These structural distinctions mean that replacing this specific compound with an isomer or analog without rigorous re-validation can introduce uncontrolled variables in biochemical assays, synthetic routes, and structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Differentiating 2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride from Closest Analogs


Positional Isomerism Drives Divergent Patented Biological Annotation: PIM-1 vs. Broad Kinase Modulation

The target compound (2-pyridinyl isomer) and its closest positional analogs exhibit markedly different patent-derived biological annotations. The 4-pyridinyl isomer (4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride) is explicitly marketed as a 'PIM-1 inhibitor' . In contrast, the 2-pyridinyl substitution pattern of the target compound appears in patent families claiming broad kinase modulator activity across multiple kinase targets, without a single dominant annotation [1]. This divergence indicates that the pyridine nitrogen position is a critical determinant of target engagement, and the 2-pyridinyl isomer provides access to a distinct biological space compared to the PIM-1-focused 4-pyridinyl isomer.

Kinase inhibition PIM-1 Positional isomerism Patent landscaping

Piperidine Substitution Point (3-yl vs. 4-yl) Alters Physicochemical and Pharmacophoric Profiles

The target compound contains a piperidin-3-yl group, whereas a closely related analog series features a piperidin-4-yl substitution (e.g., 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine) . The piperidine attachment point alters the spatial orientation of the basic nitrogen, affecting hydrogen-bond donor/acceptor geometry and calculated logP. While direct experimental logP or pKa data are not publicly available for both isomers, the structural difference is known to influence membrane permeability and off-target binding profiles in kinase inhibitor design [1].

Pharmacophore modeling Piperidine substitution Ligand efficiency Physicochemical properties

Physicochemical Property Differentiation: Hydrogen Bond Donor Count and Topological Polar Surface Area (TPSA)

The trihydrochloride salt form of the target compound confers a hydrogen bond donor count of 4, compared to a donor count of 1 for the free base form (C14H18N4) [1]. The TPSA is calculated as 42.74 Ų, and the computed logP is 3.06 . These values are distinct from the 3-pyridinyl and 4-pyridinyl positional isomers, which share the same free-base molecular formula but may exhibit different salt stoichiometries and thus different donor counts. The elevated donor count influences solubility in aqueous assay buffers and may enhance oral bioavailability predictions in lead optimization.

Drug-likeness TPSA Hydrogen bond donors ADME prediction

Commercial Availability and Purity Specifications Influence Reproducibility in Large-Scale Synthesis

The target compound is commercially available from multiple reputable vendors with a standardized purity of ≥95% (HPLC) and is supplied exclusively as the trihydrochloride salt . In contrast, positional isomers such as 3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride and 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride are documented with variable purity grades and occasional free-base offerings . This consistency in salt form and purity specification reduces batch-to-batch variability in multi-step synthetic sequences, making the target compound a more reliable building block for scale-up campaigns.

Chemical sourcing Purity specification Salt form consistency Supply chain

Optimal Application Scenarios for 2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride Based on Comparative Evidence


Broad-Spectrum Kinase Inhibitor Library Design and Hit Expansion

When building a kinase-focused compound library intended for screening against diverse kinase panels (rather than a single target like PIM-1), the 2-pyridinyl isomer is the preferred scaffold. Its annotation in broad kinase modulator patents [1] suggests a multi-target profile, in contrast to the PIM-1-restricted annotation of the 4-pyridinyl isomer. This scenario directly derives from the divergent biological annotation evidence (Evidence Item 1).

Structure-Based Drug Design Requiring Distinct Hydrogen-Bond Vector Geometry

For projects where co-crystal structures indicate a favorable interaction with a hinge-region residue via the pyridine nitrogen at the 2-position, or where the piperidin-3-yl vector provides a unique hydrogen-bond trajectory, this compound should be prioritized. The 3-piperidinyl attachment (versus 4-piperidinyl) offers a spatial orientation that cannot be replicated by the 4-yl isomer [1]. This scenario stems from the pharmacophoric differentiation evidence (Evidence Item 2).

Multi-Step Parallel Synthesis Requiring Consistent Salt Form and Purity

In automated parallel synthesis or large-scale medicinal chemistry campaigns, batch-to-batch reproducibility is paramount. The target compound's consistent ≥95% purity and exclusive trihydrochloride salt form across multiple vendors minimize variability in subsequent coupling or functionalization steps [1]. This recommendation follows from the commercial consistency evidence (Evidence Item 4).

ADME Profiling of Trihydrochloride Salt Series

When generating ADME data for a series of trihydrochloride salts, this compound provides a well-defined reference point with its known computed logP (3.06), TPSA (42.74 Ų), and hydrogen bond donor count (4) [1]. These parameters support physiologically based pharmacokinetic (PBPK) modeling and enable meaningful comparisons with other salt forms or free-base analogs. This scenario directly builds on the physicochemical evidence (Evidence Item 3).

Quote Request

Request a Quote for 2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.